molecular formula C7H4F3N3 B185812 1-Azido-2-(trifluoromethyl)benzene CAS No. 1548-68-1

1-Azido-2-(trifluoromethyl)benzene

Cat. No.: B185812
CAS No.: 1548-68-1
M. Wt: 187.12 g/mol
InChI Key: KNPDKRVXJOVOQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(trifluoromethyl)phenyl halides with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process .

Another method involves the use of phase transfer catalysis, where the azide ion is transferred from an aqueous phase to an organic phase containing the 2-(trifluoromethyl)phenyl halide. This method can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also be advantageous for scaling up the production process while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), heating.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature or mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).

Major Products

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Cycloaddition: Triazoles, which are valuable intermediates in medicinal chemistry and materials science.

    Reduction: 2-(trifluoromethyl)aniline, a useful building block in organic synthesis.

Scientific Research Applications

1-Azido-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and increase the reaction rate .

In reduction reactions, the azido group is converted to an amine through the transfer of electrons from the reducing agent to the azido group, breaking the nitrogen-nitrogen bonds and forming a primary amine .

Comparison with Similar Compounds

1-Azido-2-(trifluoromethyl)benzene can be compared with other azido-substituted benzene derivatives:

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, increasing the compound’s lipophilicity and influencing its reactivity in various chemical reactions.

Properties

IUPAC Name

1-azido-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-1-2-4-6(5)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPDKRVXJOVOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530017
Record name 1-Azido-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548-68-1
Record name 1-Azido-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-2-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the key findings regarding the thermal decomposition of 1-azido-2-(trifluoromethyl)benzene in this research?

A1: The research primarily focused on characterizing the exothermic decomposition of various aryl azides, including this compound, using techniques like DSC, TGA-FTIR, and C80-FTIR []. For this compound, the study highlighted significant data obtained, indicating its potential thermal instability. While the exact decomposition pathways were not fully elucidated, the research suggests possible routes to explain the observed thermal behavior of this specific azide compound [].

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